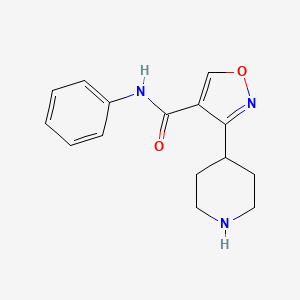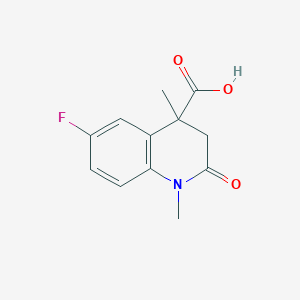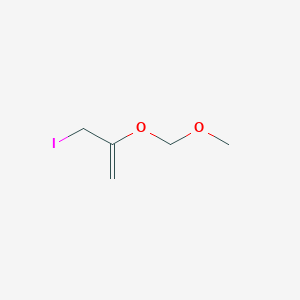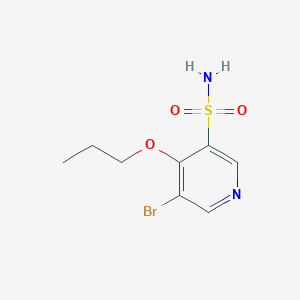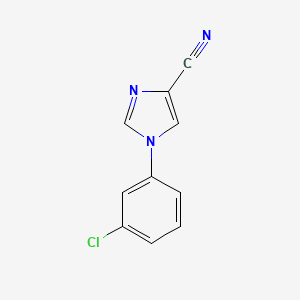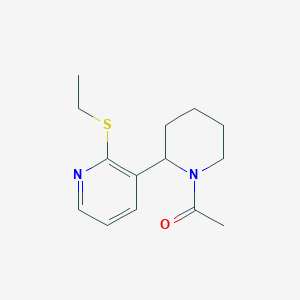![molecular formula C12H18N4O B11813597 2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11813597.png)
2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮是一种杂环化合物,由于其在药物化学和药理学中的潜在应用而引起了人们的兴趣。该化合物具有独特的结构,结合了哌啶环和四氢吡啶并[4,3-d]嘧啶酮核心,使其成为开发新型治疗剂的宝贵支架。
准备方法
合成路线和反应条件
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮的合成通常涉及适当前体的环缩合反应。 一种常用的方法是将2-氨基-1H-吡咯-3-腈与芳基腈在叔丁醇中加入叔丁醇钾在沸腾条件下反应 。该反应通过一系列中间步骤生成所需的嘧啶酮衍生物。
工业生产方法
虽然该化合物的具体工业生产方法没有得到广泛的记录,但总体方法可能会涉及优化合成路线以进行大规模生产。这将包括改进反应条件,例如温度、溶剂和催化剂浓度,以最大限度地提高产率和纯度。
化学反应分析
反应类型
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,以引入官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
取代: 该化合物可以参与取代反应,其中官能团被其他官能团取代,通常使用卤素或亲核试剂等试剂。
常见试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及叠氮化钠等亲核试剂。反应条件根据所需的转化而有所不同,但通常涉及控制温度和特定溶剂以促进反应。
主要产物
这些反应形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能会产生羟基化的衍生物,而取代反应可能会引入各种官能团,从而增强化合物的化学多样性。
科学研究应用
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮在科学研究中具有多种应用:
化学: 它是合成具有潜在生物活性的更复杂分子的构件。
生物学: 该化合物的结构使其能够与生物靶标相互作用,使其在研究酶抑制和受体结合方面有用。
医学: 它具有作为开发新药的先导化合物的潜力,尤其是在肿瘤学和传染病领域。
作用机制
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮的作用机制涉及其与特定分子靶标的相互作用。例如,它可以通过与活性部位结合来抑制酶,从而阻断其活性。 该化合物的结构使其能够适合各种蛋白质的结合口袋,破坏其正常功能并导致治疗效果 .
相似化合物的比较
类似化合物
4-氨基-1-(7H-吡咯并[2,3-d]嘧啶-4-基)哌啶-4-甲酰胺: 这些化合物是蛋白激酶B(PKB)的有效抑制剂,并在癌症治疗中显示出前景.
吡唑并[3,4-d]嘧啶衍生物: 这些化合物以其对细胞周期蛋白依赖性激酶(CDK)的抑制活性而闻名,使其在癌症研究中具有价值.
独特性
2-(哌啶-1-基)-5,6,7,8-四氢吡啶并[4,3-d]嘧啶-4(3H)-酮因其独特地结合了哌啶环和四氢吡啶并[4,3-d]嘧啶酮核心而脱颖而出。这种结构为开发具有不同生物活性的新型治疗剂提供了通用的支架。
属性
分子式 |
C12H18N4O |
|---|---|
分子量 |
234.30 g/mol |
IUPAC 名称 |
2-piperidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H18N4O/c17-11-9-8-13-5-4-10(9)14-12(15-11)16-6-2-1-3-7-16/h13H,1-8H2,(H,14,15,17) |
InChI 键 |
RMFVVQUQVNEANV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC3=C(CNCC3)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


